molecular formula C11H17N3 B13274551 N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine

N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13274551
M. Wt: 191.27 g/mol
InChI Key: XSNDBKKCQWMPEE-UHFFFAOYSA-N
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Description

N-{bicyclo[221]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine typically involves the reaction of bicyclo[2.2.1]heptan-2-yl derivatives with pyrazole derivatives under specific conditions. One common method involves the use of a palladium-catalyzed reaction to introduce the bicyclic structure into the pyrazole ring . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine is unique due to its combination of a bicyclic structure with a pyrazole ring, which imparts specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H17N3/c1-14-5-4-11(13-14)12-10-7-8-2-3-9(10)6-8/h4-5,8-10H,2-3,6-7H2,1H3,(H,12,13)

InChI Key

XSNDBKKCQWMPEE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC2CC3CCC2C3

Origin of Product

United States

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